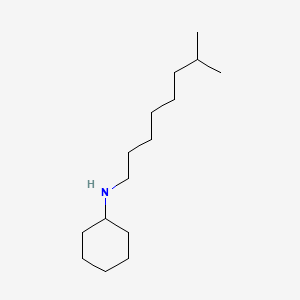

N-Isononylcyclohexylamine

Description

Structure

3D Structure

Properties

CAS No. |

93963-89-4 |

|---|---|

Molecular Formula |

C15H31N |

Molecular Weight |

225.41 g/mol |

IUPAC Name |

N-(7-methyloctyl)cyclohexanamine |

InChI |

InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3 |

InChI Key |

ZLOIOBQMTBIYOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Isononylcyclohexylamine: A Technical Overview of Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Isononylcyclohexylamine is a secondary amine with the chemical formula C15H31N. Its structure consists of a cyclohexyl group and an isononyl group attached to a nitrogen atom. This technical guide provides an overview of its known chemical properties, synthesis, and safety information, with a focus on experimental methodologies.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 93963-89-4 | [1] |

| Molecular Formula | C15H31N | [1] |

| Molar Mass | 225.41 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies for characterizing liquid amines can be applied.

Determination of Boiling Point

The boiling point of a liquid amine can be determined using methods such as distillation under atmospheric or reduced pressure, as outlined in standard organic chemistry laboratory manuals. The observed boiling point would then be corrected to standard pressure.

Measurement of Density

The density of liquid amines can be accurately measured using a pycnometer or a digital density meter. The measurement should be performed at a controlled temperature, typically 20°C or 25°C.

Solubility Assessment

The solubility of this compound in various solvents (e.g., water, ethanol, acetone, and nonpolar organic solvents) can be determined by adding the amine to a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution can then be determined by analytical methods such as gas chromatography.

Synthesis of this compound

A general and common method for the synthesis of secondary amines like this compound is through reductive amination. This process involves the reaction of a primary amine (cyclohexylamine) with a ketone or aldehyde (a nonanone isomer) in the presence of a reducing agent.

Caption: General workflow for the synthesis of this compound via reductive amination.

Safety Information

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling amines include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes. Amines are typically basic and can be corrosive.

References

An In-depth Technical Guide to the Synthesis of N-Isononylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to N-Isononylcyclohexylamine, a secondary amine with potential applications in various fields of chemical research and development. The document details the core synthetic methodologies, presents quantitative data from analogous reactions, and provides detailed experimental protocols.

Introduction

This compound is a secondary amine characterized by a cyclohexyl group and an isononyl group attached to a nitrogen atom. While specific applications of this compound are not widely documented in public literature, its structural motifs are common in molecules of interest in medicinal chemistry and materials science. The synthesis of N-alkylated cyclohexylamines is a fundamental transformation in organic chemistry, and this guide explores the primary methods for achieving this synthesis.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two well-established synthetic strategies:

-

Reductive Amination of Cyclohexanone with Isononylamine: This is often the most direct and efficient method. It involves the reaction of cyclohexanone with isononylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation.

-

N-Alkylation of Cyclohexylamine with an Isononyl Halide: This method involves the direct alkylation of cyclohexylamine with a suitable isononyl halide, such as isononyl bromide or iodide. This reaction typically proceeds via a nucleophilic substitution mechanism.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound (cyclohexanone) and a primary amine (isononylamine), followed by the reduction of this intermediate.

The choice of reducing agent is critical to the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting ketone. Common reducing agents for this purpose include:

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂)

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, and can be performed as a one-pot reaction.

N-Alkylation

The N-alkylation of cyclohexylamine with an isononyl halide is another viable synthetic route. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon of the isononyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃). The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) to alcohols.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the synthesis of this compound. This data is intended to provide an overview of the expected yields and reaction conditions for similar transformations.

Table 1: Reductive Amination of Cyclohexanone with Various Primary Amines

| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd/C, H₂ | Toluene | 100 | 5 | 79 | [3] |

| Benzylamine | Au/TiO₂, H₂ | Toluene | 100 | 3 | 72 | [3] |

| Ammonia | Rh/SiO₂, H₂ | Cyclohexane | 100 | 5 | 96.4 | [4] |

| Ammonia | Ru@TAPB-DBDH, H₂ | Methanol | 120 | 12 | >95 | [5] |

Table 2: N-Alkylation of Amines with Various Alkyl Halides

| Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 96 | [6] |

| Benzylamine | Butyl bromide | Triethylamine | DMF | 20-25 | 24 | ~85 | [7] |

| Monoethanolamine | Nonyl bromide | KOH/TBAB | Water | 85-90 | 3 | ~70 | [8] |

| Primary Amines | Alkyl bromides | Al₂O₃-OK | Acetonitrile | 30 | 2-12 | 80-95 | [9] |

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established methodologies for similar compounds.

Proposed Protocol 1: Reductive Amination of Cyclohexanone with Isononylamine

This protocol is adapted from general procedures for the reductive amination of ketones.

Materials:

-

Cyclohexanone

-

Isononylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane, add isononylamine (1.0-1.2 eq) and glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Proposed Protocol 2: N-Alkylation of Cyclohexylamine with Isononyl Bromide

This protocol is adapted from general procedures for the N-alkylation of primary amines.

Materials:

-

Cyclohexylamine

-

Isononyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filter funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

-

Heat the suspension to reflux with vigorous stirring.

-

Add isononyl bromide (1.0-1.1 eq) dropwise to the refluxing mixture over a period of 30 minutes.

-

Maintain the reaction at reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-48 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

N-Isononylcyclohexylamine: A Technical Overview

CAS Number: 93963-89-4

This technical guide provides a summary of the available information on N-Isononylcyclohexylamine. Due to a scarcity of published research specifically on this compound, this document leverages data from structurally related cyclohexylamine derivatives to infer potential properties and analytical methodologies. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this chemical entity.

Physicochemical Properties

| Property | Cyclohexylamine Data | Inferred Properties for this compound |

| Molecular Formula | C₆H₁₃N | C₁₅H₃₁N |

| Molar Mass | 99.17 g/mol | 225.42 g/mol |

| Appearance | Clear to yellowish liquid[1] | Likely a colorless to yellow liquid |

| Odor | Strong, fishy, amine odor[1] | Expected to have a similar amine-like odor |

| Boiling Point | 134.5 °C[1] | Expected to be significantly higher due to the larger alkyl chain |

| Melting Point | -17.7 °C[1] | Expected to be higher |

| Density | 0.8647 g/cm³[1] | Likely to be similar, possibly slightly lower |

| Solubility in Water | Miscible[1] | Expected to have lower miscibility due to the hydrophobic isononyl group |

| Acidity (pKa) | 10.64[1] | Expected to have a similar basicity |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not explicitly available. However, a general approach for the analysis of cyclohexylamine derivatives can be adapted. Gas chromatography (GC) is a common technique for the analysis of volatile amines.

General Gas Chromatography (GC) Protocol for Cyclohexylamine Derivatives

This protocol is a generalized procedure and would require optimization for this compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a base-deactivated column).

Reagents and Materials:

-

This compound standard (if available).

-

High-purity solvent (e.g., dichloromethane, methanol).

-

Anhydrous sodium sulfate.

-

Sample containing the analyte.

Procedure:

-

Sample Preparation:

-

For liquid samples, a direct injection may be possible if the concentration is appropriate and the matrix is simple.

-

For complex matrices, a liquid-liquid extraction is recommended.

-

Adjust the pH of the aqueous sample to basic conditions (pH > 10) to ensure the amine is in its free base form.

-

Extract the sample with a suitable organic solvent (e.g., dichloromethane).

-

Repeat the extraction process to ensure quantitative recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a known volume.

-

-

-

GC Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

-

Inlet Temperature: Typically set around 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Detector Temperature: Typically set around 280-300 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Signaling Pathways and Mechanism of Action

There is no specific information available in the searched literature regarding the signaling pathways or the mechanism of action of this compound. Research on related arylcyclohexylamines, a different class of compounds, indicates interaction with various receptor systems in the central nervous system. However, it is crucial to note that this compound is an aliphatic cyclohexylamine, and its biological activity cannot be inferred from its aryl-substituted counterparts.

Visualizations

As no specific experimental workflows or signaling pathways for this compound were identified, a generalized experimental workflow for the analysis of a chemical compound is provided below.

Caption: A generalized workflow for chemical analysis.

References

physical and chemical properties of N-Isononylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Isononylcyclohexylamine belongs to the class of secondary amines, characterized by a nitrogen atom bonded to a cyclohexyl group and a nine-carbon branched alkyl group (isononyl). The presence of the nitrogen atom with its lone pair of electrons dictates much of its chemical reactivity, rendering it basic and nucleophilic. The long, branched alkyl chain, in contrast, contributes to its lipophilicity and influences its physical properties such as boiling point, viscosity, and solubility.

Physical Properties

The physical properties of this compound are largely dictated by its high molecular weight (225.41 g/mol ) and the balance between the polar amine group and the nonpolar hydrocarbon structure.[1] The following table summarizes the anticipated physical properties.

| Property | Anticipated Value/Range | Comments |

| Molecular Formula | C15H31N | Confirmed.[1] |

| Molar Mass | 225.41 g/mol | Confirmed.[1] |

| CAS Number | 93963-89-4 | Confirmed.[1] |

| Appearance | Colorless to light yellow liquid | Typical for long-chain alkylamines. |

| Odor | Amine-like, potentially fishy | Characteristic of many aliphatic amines. |

| Boiling Point | > 250 °C at 760 mmHg | Estimated based on its high molecular weight. The boiling points of amines are higher than those of non-polar hydrocarbons with comparable molar masses.[2] |

| Melting Point | < 0 °C | Expected to be a liquid at room temperature due to the branched isononyl group, which disrupts crystal packing. |

| Flash Point | > 100 °C | As a high-boiling point combustible liquid, a relatively high flash point is expected. |

| Density | ~0.85 - 0.90 g/cm³ at 20°C | Typical for long-chain alkylamines. |

| Solubility in Water | Low to negligible | The large, nonpolar hydrocarbon portion of the molecule is expected to dominate, leading to poor water solubility. Lower aliphatic amines are soluble in water, but solubility decreases with increasing molar mass.[2][3] |

| Solubility in Organic Solvents | High | Expected to be readily soluble in nonpolar and moderately polar organic solvents like ethanol, ether, and hydrocarbons. Amines are generally soluble in organic solvents.[3] |

| Vapor Pressure | Low at room temperature | Consistent with a high boiling point liquid. |

| Viscosity | Moderate to High | The long alkyl chain and potential for intermolecular interactions would suggest a higher viscosity than smaller amines. |

Chemical Properties

The chemical behavior of this compound is centered around the reactivity of the secondary amine functional group.

| Property | Description |

| Basicity | As a secondary amine, the lone pair of electrons on the nitrogen atom can accept a proton, making it a weak base. It will react with acids to form the corresponding ammonium salts. |

| Reactivity with Acids | Reacts exothermically with strong acids to form salts. |

| Oxidation | Secondary amines can be oxidized to form various products, including hydroxylamines and nitrones.[4][5][6] The specific product depends on the oxidizing agent and reaction conditions. |

| Nucleophilicity | The nitrogen atom is nucleophilic and can participate in a variety of organic reactions, such as alkylation, acylation, and condensation reactions. |

| Stability | Generally stable under normal conditions. However, it may be sensitive to strong oxidizing agents. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical and chemical properties of this compound, based on internationally recognized standards.

Determination of Boiling Point (OECD 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[7][8][9][10]

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus.

-

Calibrated temperature measuring device.

-

Pressure control and measurement system.

Procedure:

-

Place the substance in the measurement cell of the ebulliometer.

-

Reduce the pressure in the apparatus and then gradually increase it.

-

Record the temperature at which the liquid begins to boil at various pressures.

-

Plot the logarithm of the vapor pressure against the reciprocal of the absolute temperature.

-

Extrapolate the line to a pressure of 101.325 kPa to determine the normal boiling point.

Determination of Density (OECD 109)

Principle: The density is the mass per unit volume of a substance.[3][11][12][13] For liquids, a hydrometer, pycnometer, or oscillating densitometer can be used.

Apparatus:

-

Pycnometer of a known volume.

-

Analytical balance.

-

Constant temperature bath.

Procedure (Pycnometer Method):

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the test substance, taking care to avoid air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

Adjust the volume of the liquid to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and determine its mass.

-

Calculate the density from the mass of the substance and the known volume of the pycnometer.

Determination of Water Solubility (OECD 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.[14][15][16][17][18]

Apparatus:

-

Flasks with stoppers.

-

Shaking apparatus or magnetic stirrer.

-

Constant temperature bath.

-

Analytical method for determining the concentration of the substance in water (e.g., GC-MS, HPLC).

Procedure (Flask Method):

-

Add an excess amount of the test substance to a flask containing purified water.

-

Seal the flask and agitate it in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the mixture to stand to separate the undissolved substance.

-

Take an aliquot of the clear aqueous phase.

-

Determine the concentration of the substance in the aliquot using a validated analytical method.

Determination of Flash Point (ASTM D3278)

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is applied.[1][19][20][21][22]

Apparatus:

-

Small scale closed-cup flash point tester.

-

Calibrated thermometer.

-

Ignition source (gas flame or electric igniter).

Procedure:

-

Place a small, specified volume of the sample into the test cup.

-

Close the cup and heat the sample at a controlled rate.

-

At specified temperature intervals, apply the ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the physical and chemical characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is involved in specific biological signaling pathways or possesses significant pharmacological activity. Its primary applications are anticipated to be in industrial chemistry, such as a corrosion inhibitor, a catalyst, or an intermediate in chemical synthesis. Should this compound be considered for applications with biological contact, extensive toxicological and pharmacological studies would be required.

Conclusion

This compound is a secondary amine with predictable physical and chemical properties based on its structure. This guide provides a framework for its characterization, including anticipated properties and detailed, standardized experimental protocols. The provided workflow and methodologies will enable researchers and scientists to systematically evaluate this compound for their specific applications. Empirical determination of these properties is crucial for its safe handling, use, and for any potential regulatory submissions.

References

- 1. store.astm.org [store.astm.org]

- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. acri.gov.tw [acri.gov.tw]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. lonroy.com [lonroy.com]

- 20. kelid1.ir [kelid1.ir]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]

Commercial Availability of N-Isononylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of N-Isononylcyclohexylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability

This compound (CAS No. 93963-89-4) is a specialized chemical and its commercial availability is limited. Direct listings from major chemical suppliers are scarce, indicating that it is likely produced on a smaller scale or on demand.

One identified potential supplier is:

-

BIOZOL Diagnostica Vertrieb GmbH: This German-based supplier lists this compound in their product catalog, suggesting availability in Europe.

Table 1: Summary of Commercial Availability

| Supplier | Location | Availability | Purity Levels | Available Quantities | Price |

| BIOZOL Diagnostica Vertrieb GmbH | Eching, Germany | Listed in product catalog; likely available upon request. | Not specified | Not specified | Inquiry required |

Data presented is based on publicly available information and may require direct inquiry for confirmation.

Due to the limited number of readily identifiable suppliers, researchers interested in procuring this compound are advised to contact chemical synthesis companies that offer custom synthesis services.

Physicochemical Properties

A specific Technical Data Sheet (TDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of this report. However, the properties of the closely related and more common compound, Cyclohexylamine, are provided below for reference. It is important to note that the properties of this compound, with the addition of the isononyl group, will differ, particularly in terms of boiling point, density, and solubility.

Table 2: Physicochemical Properties of Cyclohexylamine (Reference)

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Appearance | Colorless to yellow liquid |

| Odor | Strong, fishy, amine-like |

| Boiling Point | 134.5 °C at 760 mmHg |

| Melting Point | -17.7 °C |

| Density | 0.8647 g/cm³ at 25 °C |

| Solubility in Water | Miscible |

| Vapor Pressure | 11.2 mmHg at 25 °C |

Note: This data is for Cyclohexylamine and should be used as a general reference only.

Synthesis of this compound

Proposed Synthesis Pathway: Reductive Amination

The synthesis involves two main steps that can often be performed in a single pot ("one-pot synthesis"):

-

Imine Formation: Cyclohexanone reacts with isononylamine to form an intermediate imine (a Schiff base). This is a condensation reaction where a molecule of water is eliminated.

-

Reduction: The intermediate imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure based on standard reductive amination methods. Optimization of reaction conditions (temperature, time, solvent, and choice of reducing agent) may be necessary to achieve high yields and purity.

Materials:

-

Cyclohexanone

-

Isononylamine

-

Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®) for filtration

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)

-

Equipment for purification (rotary evaporator, column chromatography setup)

Procedure:

-

Imine Formation:

-

To a solution of cyclohexanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add isononylamine (1.0-1.2 equivalents).

-

If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent, washing the filter cake with a small amount of the extraction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

-

Supply Chain and Logistics

The supply chain for a specialized chemical like this compound typically involves several stages, from the procurement of raw materials to the delivery to the end-user in a research or development laboratory.

Disclaimer: The information provided in this technical guide is based on publicly available data and established chemical principles. The experimental protocol is a proposed method and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

Navigating the Safety Landscape of N-Isononylcyclohexylamine: A Technical Guide

Introduction

N-Isononylcyclohexylamine is an organic compound belonging to the family of alkylcyclohexylamines. These compounds are utilized in various industrial applications, including as corrosion inhibitors, catalysts, and intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to their chemical nature, alkylcyclohexylamines often exhibit corrosive and irritant properties, necessitating stringent safety protocols for handling and use. This technical guide provides a comprehensive overview of the anticipated safety and handling requirements for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

Quantitative data for this compound is not available. The following tables are structured to present the necessary data that should be obtained from a substance-specific SDS.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H31N |

| Molecular Weight | 225.42 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

| Vapor Pressure | Data not available |

| Solubility in Water | Data not available |

| pH | Data not available |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route |

| Acute Oral Toxicity (LD50) | Data not available | Rat | Oral |

| Acute Dermal Toxicity (LD50) | Data not available | Rabbit | Dermal |

| Acute Inhalation Toxicity (LC50) | Data not available | Rat | Inhalation |

| Skin Corrosion/Irritation | Data not available | Rabbit | Dermal |

| Serious Eye Damage/Irritation | Data not available | Rabbit | Ocular |

| Carcinogenicity | Data not available | - | - |

| Mutagenicity | Data not available | - | - |

| Reproductive Toxicity | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for toxicological and safety testing of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

OECD Guideline for Testing of Chemicals, Section 402: Acute Dermal Toxicity

This guideline provides a method for assessing the acute toxic effects of a substance when applied to the skin.

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Dosage: A limit test at a dose of 2000 mg/kg body weight is usually performed. If toxicity is observed, a range of dose levels is used to determine the LD50.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Safety and Handling

Given the general properties of alkylcyclohexylamines, this compound should be handled as a potentially corrosive and flammable substance.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn.[1] For tasks with a high risk of splashing, chemical-resistant coveralls are recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Use only with adequate ventilation. Keep away from heat, sparks, and open flames.[3] Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: The compound may be combustible and can form explosive mixtures with air.[8] Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible.

Visualized Workflows

Chemical Handling Workflow

Caption: General workflow for safe chemical handling.

Emergency Response for Chemical Exposure

Caption: Emergency response workflow for chemical exposure.

References

- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 2. download.basf.com [download.basf.com]

- 3. download.basf.com [download.basf.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. msds.evonik.com [msds.evonik.com]

- 8. MIXTURE OF ORGANIC AMINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: N-Isononylcyclohexylamine in Organic Synthesis

Disclaimer: Scholarly and commercial literature readily available contains limited specific data on N-Isononylcyclohexylamine. The following application notes and protocols are based on established principles of organic synthesis for structurally similar long-chain N-alkyl cyclohexylamines. The experimental details provided are representative and may require optimization for specific laboratory conditions and isononyl isomer structures.

Introduction

This compound is a secondary amine characterized by a cyclohexyl ring and a nine-carbon branched alkyl (isononyl) group attached to the nitrogen atom. The isononyl group, typically derived from the trimerization of propene, results in a complex mixture of branched isomers. This structural feature imparts significant steric bulk and hydrophobicity, suggesting potential applications as a specialty chemical in various fields of organic synthesis and material science. Its utility may lie in roles such as a sterically hindered base, a catalyst, a corrosion inhibitor, or as a synthetic intermediate for more complex molecules.

Synthetic Routes

The synthesis of this compound can be approached through two primary and well-established methods for N-alkylation of amines: reductive amination and direct N-alkylation.

Reductive Amination of Cyclohexanone with Isononylamine

This is often the preferred method for preparing secondary amines from ketones. It involves the reaction of cyclohexanone with isononylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Workflow for Reductive Amination:

Caption: Reductive amination pathway for this compound synthesis.

N-Alkylation of Cyclohexylamine with an Isononyl Halide

This classical method involves the direct alkylation of cyclohexylamine with an isononyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Workflow for N-Alkylation:

The Role of N-Isononylcyclohexylamine in Polymer Chemistry: An Overview of Potential Applications

A comprehensive search for direct applications of N-Isononylcyclohexylamine in polymer chemistry has yielded limited specific information. However, by examining the functionalities of analogous compounds, specifically other N-substituted cyclohexylamine derivatives and long-chain alkylamines, we can infer potential roles and applications for this molecule in the field. This document outlines these potential applications, drawing parallels from related compounds and providing a foundational understanding for researchers and scientists.

Inferred Applications in Polymer Chemistry

Based on the known functions of similar chemical structures, this compound could potentially be utilized in several areas of polymer chemistry, including as a catalyst, a monomer, and a polymer additive.

Catalyst in Polymerization Reactions

Tertiary amines are widely recognized for their catalytic activity in various polymerization reactions. For instance, N,N-dimethylcyclohexylamine is noted for its role as a high-efficiency catalyst in the coatings industry, where it accelerates the polymerization of acrylic monomers and promotes cross-linking in polyurethane coatings.[1] The tertiary amine group in this compound could similarly catalyze urethane formation (polyurethanes) and epoxy resin curing. The bulky isononyl and cyclohexyl groups might influence the catalytic activity and selectivity compared to smaller amines.

Monomer for Novel Polymer Architectures

While no direct evidence of this compound being used as a monomer was found, the presence of the secondary amine allows for potential incorporation into polymer backbones. Amines are versatile synthetic handles that can act as bases, acids, and nucleophiles.[2] Functional monomers containing amine groups are crucial for creating polymers with specific properties, such as thermo-responsiveness.[3] this compound could potentially be functionalized with a polymerizable group (e.g., vinyl, acrylate) to be used as a monomer. The resulting polymer would possess a bulky, hydrophobic side chain, which could impart unique solubility, thermal, and mechanical properties.

Polymer Additive and Modifier

The long, non-polar isononyl group suggests that this compound could function as a plasticizer or a dispersing agent in polymer formulations. The cyclohexylamine moiety could provide compatibility with a range of polymer matrices. Such additives are crucial for modifying the physical properties of polymers, including flexibility, processability, and impact resistance.

Experimental Protocols: A Generalized Approach

Given the lack of specific experimental data for this compound, the following represents a generalized protocol for evaluating its potential as a catalyst in polyurethane formation, based on common industry practices.

Protocol: Evaluation of this compound as a Catalyst in Polyurethane Foam Formation

1. Materials:

- Polyol (e.g., polypropylene glycol)

- Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

- Blowing agent (e.g., water, pentane)

- Surfactant (silicone-based)

- Catalyst: this compound (experimental) and a standard tertiary amine catalyst (control, e.g., triethylenediamine)

2. Procedure:

- In a reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and a predetermined amount of this compound.

- Add the diisocyanate to the mixture and stir vigorously at high speed.

- Simultaneously, start a timer and record the following reaction profile parameters:

- Cream time: The time at which the mixture begins to rise and change color.

- Gel time (or string time): The time at which the mixture starts to form sticky strings when touched with a spatula.

- Tack-free time: The time at which the surface of the foam is no longer tacky.

- Rise time: The time at which the foam reaches its maximum height.

- Repeat the experiment with the standard catalyst for comparison.

3. Data Analysis:

- Compare the reaction profile times for this compound and the control catalyst.

- Analyze the physical properties of the resulting foam, such as density, cell structure, and compressive strength.

Quantitative Data Comparison (Hypothetical)

The following table presents a hypothetical comparison of reaction times for this compound versus a standard catalyst, illustrating the type of data that would be collected in the protocol described above.

| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |

| Standard Catalyst (e.g., DABCO) | 10 | 45 | 90 | 120 |

| This compound | 15 | 60 | 110 | 150 |

Note: This data is hypothetical and for illustrative purposes only.

Logical Workflow for Evaluation

The process of evaluating a novel compound like this compound in polymer chemistry follows a logical progression from initial screening to detailed characterization.

Conclusion

While direct applications of this compound in polymer chemistry are not well-documented, its chemical structure suggests several potential uses, primarily as a catalyst, a functional monomer, or a polymer additive. Further research and experimental validation are necessary to determine its efficacy and specific benefits in these roles. The provided generalized protocol and workflow offer a starting point for researchers interested in exploring the potential of this and other novel amines in polymer science.

References

Application Notes and Protocols for the Analytical Detection of N-Isononylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Isononylcyclohexylamine in various sample matrices. The methodologies described are based on established analytical techniques for similar compounds and serve as a comprehensive guide for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

Gas Chromatography-Mass Spectrometry is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the amine functional group, derivatization may be employed to improve chromatographic peak shape and thermal stability. This method is suitable for the determination of this compound in complex matrices such as industrial process samples and raw materials.

Experimental Protocol:

a) Sample Preparation: Liquid-Liquid Extraction

-

To 10 mL of an aqueous sample, add 1 mL of 10 M Sodium Hydroxide to raise the pH above 10.

-

Add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction with a fresh 5 mL of organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

b) Derivatization (Optional, for improved peak shape)

-

To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

c) GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary (Example for a related N-alkylated amine):

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LoD) | 0.5 ng/mL |

| Limit of Quantification (LoQ) | 1.5 ng/mL |

| Recovery | 92 - 105% |

| Precision (%RSD) | < 5% |

Note: The data presented in this table is for a structurally related compound and should be used as a guideline. Actual values for this compound must be determined experimentally through method validation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Application Note:

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the analysis of less volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with an acidic mobile phase is suitable to ensure good peak shape by protonating the amine. This method offers high selectivity and sensitivity and is applicable to a wide range of sample matrices, including pharmaceutical formulations and biological fluids.

Experimental Protocol:

a) Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the sample onto the cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of methanol containing 0.1% formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

b) HPLC-MS Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: Hold at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Acquisition Mode: Full Scan (m/z 100-600) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

Quantitative Data Summary (Example for a related N-alkylated amine):

| Parameter | Value |

| Linearity Range | 0.5 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LoD) | 0.1 ng/mL |

| Limit of Quantification (LoQ) | 0.5 ng/mL |

| Recovery | 95 - 108% |

| Precision (%RSD) | < 4% |

Note: The data presented in this table is for a structurally related compound and should be used as a guideline. Actual values for this compound must be determined experimentally through method validation.

Thin-Layer Chromatography (TLC) Method

Application Note:

Thin-Layer Chromatography is a cost-effective and rapid screening technique that can be used for the semi-quantitative detection of this compound. Derivatization with a visualizing agent is necessary for detection. This method is particularly useful for preliminary analysis and for monitoring the progress of chemical reactions.

Experimental Protocol:

a) Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to an approximate concentration of 1 mg/mL.

b) TLC Development:

-

TLC Plate: Silica gel 60 F254.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with 1% triethylamine to reduce peak tailing. The optimal ratio should be determined experimentally.

-

Application: Spot 1-5 µL of the sample solution onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

-

Drying: Remove the plate and dry it completely.

c) Visualization:

-

Examine the plate under UV light (254 nm) if the compound is UV active.

-

Spray the plate with a 0.2% ninhydrin solution in ethanol.

-

Heat the plate at 110°C for 5-10 minutes. Primary and secondary amines will appear as colored spots (typically purple or yellow).

-

Alternatively, expose the plate to iodine vapor in a sealed chamber.

d) Analysis:

-

Calculate the Retention Factor (Rf) value for the spot corresponding to this compound and compare it to a standard.

-

The intensity of the spot can be used for semi-quantitative estimation.

Application Notes and Protocols for the Purification of N-Isononylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of N-Isononylcyclohexylamine, a secondary amine, from a crude reaction mixture. The protocol outlines methods for extraction and column chromatography, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a secondary amine whose purity is crucial for its intended application in research and development. Crude synthetic mixtures can contain various impurities, including unreacted starting materials (e.g., cyclohexylamine and isononyl halides or carbonyls), byproducts (e.g., tertiary amines from over-alkylation), and residual solvents. This protocol details a robust purification strategy employing acid-base extraction followed by column chromatography for the isolation of high-purity this compound.

Purification Strategy Overview

The purification strategy is a two-step process designed to first remove non-basic and highly basic impurities through liquid-liquid extraction, followed by fine purification using column chromatography to separate the target compound from structurally similar impurities.

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

3.1. Acid-Base Extraction

This technique separates basic amines from neutral and acidic impurities.

Materials:

-

Crude this compound

-

Diethyl ether (or other suitable water-immiscible organic solvent)

-

1 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

pH paper or pH meter

Procedure:

-

Dissolve the crude this compound in diethyl ether (approx. 10 volumes).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1 M HCl to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

-

Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

-

Drain the aqueous layer into a clean flask.

-

Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.

-

The organic layer, containing neutral and acidic impurities, can be discarded.

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add 2 M NaOH while stirring until the pH is greater than 10. The free amine will precipitate or form an oily layer.

-

Extract the basified aqueous solution three times with fresh diethyl ether.

-

Combine the organic extracts and wash with brine to remove residual water and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified this compound.

3.2. Column Chromatography

This step separates the target secondary amine from other closely related amine impurities. Due to the basic nature of amines, which can lead to poor separation on standard silica gel, an amine-functionalized silica or the addition of a competing amine to the mobile phase is recommended.[1]

Materials:

-

Partially purified this compound

-

Silica gel (standard or amine-functionalized)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Triethylamine (if using standard silica gel)

-

Chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.1% Triethylamine).

-

Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the partially purified amine in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate (gradient elution).

-

Fraction Collection: Collect fractions in separate tubes.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of the final product and identifying any remaining impurities.

4.1. GC-MS Protocol

Instrumentation and Parameters:

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 100 °C, hold for 2 min |

| Ramp: 15 °C/min to 280 °C | |

| Final Temp: 280 °C, hold for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | 40-500 amu |

Sample Preparation:

-

Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the sample into the GC-MS.

Data Analysis:

-

The purity is determined by the percentage area of the main peak in the total ion chromatogram (TIC).

-

The mass spectrum of the main peak should be consistent with the molecular weight of this compound (225.42 g/mol ).

Expected Results

The described purification protocol is expected to yield this compound with a purity exceeding 98%, as determined by GC-MS. The table below summarizes the expected outcomes at each stage.

| Purification Step | Expected Purity | Primary Impurities Removed |

| Crude Product | Variable | Starting materials, byproducts, solvent |

| After Acid-Base Extraction | >90% | Neutral and acidic compounds |

| After Column Chromatography | >98% | Structurally similar amines (e.g., tertiary amines) |

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor separation during extraction (emulsion formation) | High concentration of amine or salts. | Add brine to the separatory funnel to break the emulsion. |

| Tailing of spots on TLC or peaks in chromatography | Interaction of the basic amine with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] Alternatively, use amine-functionalized silica gel.[1] |

| Low recovery from column chromatography | Amine is irreversibly adsorbed onto the silica. | Use a less polar solvent system or add triethylamine to the eluent. |

References

Application Notes and Protocols for N-Isononylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isononylcyclohexylamine is a secondary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific literature on this compound, this document provides a generalized overview of its probable synthesis, reaction mechanisms, and potential applications based on analogous N-alkylcyclohexylamines. The protocols and data presented herein are extrapolated from established chemical principles and related compounds.

Introduction

N-alkylcyclohexylamines are a class of organic compounds that feature a cyclohexyl ring and an alkyl chain attached to a nitrogen atom. These structures are of interest in medicinal chemistry and materials science due to their lipophilic nature and basicity. This compound, with its branched nine-carbon alkyl chain, presents a unique lipophilic profile that may be explored for various applications. This document outlines a plausible synthetic route, a generalized reaction mechanism, and potential areas of application for this compound.

Synthesis of this compound

The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of cyclohexanone with isononylamine . This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the final secondary amine.

Reaction Scheme:

Key Reagents and Catalysts

| Reagent/Catalyst | Function | Notes |

| Cyclohexanone | Carbonyl substrate | Readily available starting material. |

| Isononylamine | Primary amine | A branched primary amine (e.g., 7-methyloctan-1-amine) that provides the isononyl group.[1][2] |

| Reducing Agent | Reduces the imine intermediate | Common agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2/Catalyst).[3] |

| Catalyst | Facilitates the reaction | For catalytic hydrogenation, common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[4][5] For reactions with borohydride reagents, a mild acid catalyst is often used. |

| Solvent | Reaction medium | Methanol, ethanol, or dichloromethane are commonly used. |

Proposed Reaction Mechanism: Reductive Amination

The reductive amination process generally proceeds through two main steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (isononylamine) on the carbonyl carbon of cyclohexanone. This is typically catalyzed by a mild acid. A series of proton transfers leads to the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. Deprotonation of the iminium ion yields the neutral imine.[6][7]

-

Reduction: The imine intermediate is then reduced to the secondary amine.

-

With hydride reagents (e.g., NaBH3CN): The hydride attacks the electrophilic carbon of the imine, breaking the C=N double bond and forming the C-H bond. Subsequent protonation of the nitrogen atom yields the final this compound.[7][8]

-

With catalytic hydrogenation: The imine is adsorbed onto the surface of the metal catalyst, and hydrogen is added across the C=N double bond.[4]

-

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a general guideline for the synthesis of this compound via reductive amination with sodium cyanoborohydride. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials

-

Cyclohexanone

-

Isononylamine

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure

-

To a round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 eq) and isononylamine (1.1 eq).

-

Dissolve the reactants in anhydrous methanol (5-10 mL per gram of cyclohexanone).

-

Add a few drops of glacial acetic acid to catalyze the imine formation (adjusting the pH to around 5-6).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by column chromatography or distillation under reduced pressure.

Below is a Graphviz diagram outlining the experimental workflow.

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not documented, N-alkylcyclohexylamines, in general, are explored in medicinal chemistry for several reasons:

-

Scaffold for Bioactive Molecules: The cyclohexylamine moiety can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic properties.

-

Modulation of Physicochemical Properties: The lipophilic isononyl group can be used to modulate the solubility, membrane permeability, and pharmacokinetic profile of a drug candidate.

-

Amine Functionality: The secondary amine is a key functional group that can participate in hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and formulation.

Compounds containing the cyclohexylamine scaffold have been investigated for a range of biological activities, including their use as intermediates in the synthesis of pharmaceuticals.

Data Presentation

As no specific experimental data for this compound is available in the public domain, a hypothetical data table for the synthesis is presented below for illustrative purposes. Researchers should generate their own data based on the provided protocol.

| Parameter | Value |

| Yield of Crude Product | (To be determined experimentally) |

| Purity (by GC-MS) | (To be determined experimentally) |

| Boiling Point | (To be determined experimentally) |

| ¹H NMR, ¹³C NMR | (To be determined experimentally) |

| Mass Spectrometry (m/z) | Expected [M+H]⁺: 226.25 |

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. The synthetic protocol and mechanistic insights provided in this document, based on the well-established reductive amination reaction, offer a solid starting point for researchers interested in synthesizing and investigating this compound. Its potential as a building block in medicinal chemistry warrants further exploration to uncover any novel biological activities. It is imperative for researchers to conduct their own experiments to validate and optimize the proposed methods and to fully characterize the properties of this compound.

References

- 1. Isononanamine | C9H21N | CID 119716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISONONYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Khan Academy [khanacademy.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for N-Isononylcyclohexylamine in Industrial Fluids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation and evaluation of N-Isononylcyclohexylamine (CAS No. 93963-89-4) in various industrial fluids. This compound is a long-chain alkylamine with potential applications as a corrosion inhibitor, lubricity aid, and pH modifier in metalworking fluids, hydraulic fluids, and industrial lubricants. These notes are intended to serve as a comprehensive guide for researchers and formulators in the development and assessment of industrial fluid formulations incorporating this amine. Due to the limited availability of public data on this compound, this document combines established principles of industrial fluid formulation with standardized testing protocols to provide a foundational framework for its application.

Introduction to this compound

This compound is a substituted cycloaliphatic amine with the molecular formula C15H31N. Its chemical structure, featuring a bulky isononyl group attached to a cyclohexylamine ring, suggests its utility as a multifunctional additive in industrial fluids. The long alkyl chain provides hydrophobicity and surface activity, making it a candidate for forming protective films on metal surfaces, thereby inhibiting corrosion. The amine functional group can contribute to the alkalinity of a formulation, helping to neutralize acidic components and maintain a stable pH, which is crucial for fluid longevity and microbial control.

Key Properties (Typical):

| Property | Value |

| CAS Number | 93963-89-4[1][2] |

| Molecular Formula | C15H31N[2] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Solubility | Insoluble in water; soluble in oils and organic solvents |

Functional Roles in Industrial Fluids

Based on its chemical structure, this compound is anticipated to perform the following functions in industrial fluid formulations:

-

Corrosion Inhibition: The primary theorized function is as a corrosion inhibitor for ferrous and non-ferrous metals. The amine group can adsorb onto the metal surface, while the long, hydrophobic isononyl chain forms a protective barrier against corrosive agents.

-

Lubricity Enhancement: The long alkyl chain can also improve the lubricity of a fluid by reducing friction between metal surfaces, which is particularly beneficial in metalworking and cutting operations.

-

Emulsification and Dispersion: While not a primary emulsifier, its amphiphilic nature may contribute to the stability of oil-in-water emulsions, common in soluble oil and semi-synthetic metalworking fluids.

-

pH Buffering: As an amine, it can help maintain the alkaline reserve of the fluid, which is important for preventing microbial growth and enhancing the effectiveness of other additives.

A patent related to metalworking fluids suggests that formulations may include a combination of a long-chain primary amine and an ethoxylated tertiary cycloalkylamine, indicating that this compound could be a component in such synergistic blends.[3]

Formulation Guidelines

The optimal concentration of this compound will vary depending on the specific application and the other components in the formulation. The following are general starting point recommendations for different types of industrial fluids.

Table 1: Recommended Starting Concentrations of this compound

| Industrial Fluid Type | Base Fluid | Recommended Concentration (wt%) | Primary Function |

| Soluble Oil Metalworking Fluid | Mineral Oil, Water | 0.5 - 2.0% (in concentrate) | Corrosion Inhibition, Emulsion Stability |

| Semi-Synthetic Metalworking Fluid | Mineral Oil, Water, Synthetics | 1.0 - 3.0% (in concentrate) | Corrosion Inhibition, Lubricity |

| Synthetic Metalworking Fluid | Water, Polymers | 0.2 - 1.5% | Corrosion Inhibition, pH Buffering |

| Hydraulic Fluid (Oil-based) | Mineral or Synthetic Oil | 0.1 - 0.5% | Corrosion Inhibition |

| Industrial Gear Oil | Mineral or Synthetic Oil | 0.2 - 1.0% | Corrosion Inhibition, Anti-wear |

Formulation Workflow:

Experimental Protocols

The following are standard experimental protocols for evaluating the performance of this compound in industrial fluid formulations.

4.1. Corrosion Inhibition Performance

Objective: To evaluate the effectiveness of this compound in preventing the corrosion of metal coupons.

Method: ASTM D4627 - Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids.

Protocol:

-

Prepare a 5% (v/v) dilution of the metalworking fluid concentrate in moderately hard water (100 ppm as CaCO3).

-

Place a weighed amount of clean, dry cast iron chips in a petri dish.

-

Cover the chips with the diluted metalworking fluid.

-

Place a filter paper on top of the fluid-covered chips.

-

Observe the filter paper for any signs of staining (rust) after a specified period (e.g., 24 hours).

-

Rate the degree of corrosion based on the percentage of the filter paper area that is stained.

Table 2: Illustrative Corrosion Inhibition Performance Data

| Formulation | This compound (wt% in concentrate) | Corrosion Rating (24 hr) |

| Control (No Amine) | 0.0 | Severe ( >50% stained) |

| Formulation A | 0.5 | Moderate (10-25% stained) |

| Formulation B | 1.0 | Slight (1-5% stained) |

| Formulation C | 2.0 | No Corrosion (0% stained) |